[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone [4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone
Brand Name: Vulcanchem
CAS No.: 477890-24-7
VCID: VC5182372
InChI: InChI=1S/C22H23N5O3/c1-16-3-2-4-21(24-16)27-13-18(23-14-27)22(28)26-9-7-25(8-10-26)12-17-5-6-19-20(11-17)30-15-29-19/h2-6,11,13-14H,7-10,12,15H2,1H3
SMILES: CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Molecular Formula: C22H23N5O3
Molecular Weight: 405.458

[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone

CAS No.: 477890-24-7

Cat. No.: VC5182372

Molecular Formula: C22H23N5O3

Molecular Weight: 405.458

* For research use only. Not for human or veterinary use.

[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone - 477890-24-7

Specification

CAS No. 477890-24-7
Molecular Formula C22H23N5O3
Molecular Weight 405.458
IUPAC Name [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(6-methylpyridin-2-yl)imidazol-4-yl]methanone
Standard InChI InChI=1S/C22H23N5O3/c1-16-3-2-4-21(24-16)27-13-18(23-14-27)22(28)26-9-7-25(8-10-26)12-17-5-6-19-20(11-17)30-15-29-19/h2-6,11,13-14H,7-10,12,15H2,1H3
Standard InChI Key UZQUHVJGNOXTDI-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Introduction

Chemical Identity and Structural Features

[4-(1,3-Benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone (CAS: 477890-24-7) is a heterocyclic organic compound characterized by a fusion of aromatic and aliphatic moieties. Its molecular formula, C₂₂H₂₃N₅O₃, corresponds to a molar mass of 405.45 g/mol . The structure integrates four key components:

  • A 1,3-benzodioxole group, contributing electron-rich aromaticity.

  • A piperazine ring, enabling conformational flexibility and hydrogen-bonding interactions.

  • A 6-methyl-2-pyridinyl substituent, providing a planar aromatic system with potential metal-coordinating properties.

  • An imidazole ring, a pharmacophore common in bioactive molecules.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₂₃N₅O₃
Molar Mass405.45 g/mol
CAS Number477890-24-7
IUPAC Name[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1-(6-methylpyridin-2-yl)-1H-imidazol-4-yl]methanone

The compound’s three-dimensional conformation is influenced by steric interactions between the methylpyridinyl and benzodioxole groups, which may restrict rotational freedom around the methanone bridge .

Physicochemical Properties

The compound’s solubility profile is dictated by its hybrid structure:

  • Lipophilicity: Predicted logP ≈ 2.1 (moderate lipid solubility).

  • Aqueous Solubility: Limited (<1 mg/mL in water at 25°C) due to aromatic stacking.

  • Ionization: The piperazine nitrogen (pKa ≈ 7.5) confers pH-dependent solubility, enhancing protonation in acidic environments .

Table 2: Thermodynamic Properties

PropertyValue
Melting PointNot reported
Boiling PointDecomposes above 300°C
StabilityStable under inert atmosphere

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Selected Methanone Derivatives

CompoundTargetIC₅₀/EC₅₀Reference
ABI-231Tubulin15 nM (MCF-7)
EVT-2680008Serotonin 5-HT₁A8.2 nM
[Target Compound]UndeterminedNot tested

Key distinctions include:

  • ABI-231: Lacks the benzodioxole group but shares the methanone-imidazole scaffold, emphasizing the importance of the trimethoxyphenyl group for tubulin binding .

  • EVT-2680008: Features dual benzodioxole units, enhancing CNS penetration but reducing aqueous solubility.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with tubulin, kinases, or neurotransmitter receptors via X-ray crystallography or molecular docking .

  • SAR Optimization: Modify substituents on the imidazole and pyridine rings to enhance potency and selectivity.

  • In Vivo Toxicology: Assess pharmacokinetics and organ toxicity in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator